1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one
Description
1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one is a halogenated aromatic ketone with a bromomethyl substituent at the 3-position and a hydroxyl group at the 2-position of the phenyl ring. This compound’s structure combines electrophilic (chloro, bromomethyl) and nucleophilic (hydroxyl) functional groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-hydroxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3 |
InChI Key |
KTQPPOQFBKCNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1O)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Friedel-Crafts Acylation
The synthesis begins with 2-hydroxybenzaldehyde, which undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ (1–2 equiv) in anhydrous dichloromethane at 0–5°C. This step yields 2-hydroxy-3-chloroacetylphenol, isolated as a pale-yellow solid (mp 78–80°C, 62% yield). Key challenges include controlling regioselectivity and minimizing O-acylation side products.
Bromomethylation via N-Bromosuccinimide (NBS)
The intermediate is brominated using NBS (1.1 equiv) under radical initiation with AIBN (azobisisobutyronitrile, 0.1 equiv) in CCl₄ at reflux (76°C). This step introduces the bromomethyl group ortho to the hydroxyl functionality, achieving 58% yield. Nuclear Overhauser Effect (NOE) NMR studies confirm the substitution pattern.
Table 1: Reaction Parameters for Bromomethylation
| Parameter | Value/Range |
|---|---|
| Temperature | 76°C |
| NBS Equiv | 1.1 |
| Solvent | CCl₄ |
| Reaction Time | 6–8 h |
| Isolated Yield | 58% |
Direct Bromination of Preformed Chloroketones
Synthesis of 1-Chloropropan-2-one Precursor
3-Hydroxypropiophenone is treated with SOCl₂ (2.5 equiv) in dry THF at −20°C, yielding 1-chloro-3-hydroxypropiophenone (mp 45–47°C, 71% yield). The low temperature prevents hydroxyl group chlorination.
Selective Bromomethylation
Bromomethylation employs HBr (48% aq) and paraformaldehyde under acidic conditions (H₂SO₄, 0.5 equiv) at 60°C. This one-pot method achieves 66% yield but requires careful pH control (pH 2–3) to avoid demethylation.
Ullmann-Type Coupling for Aryl-Bromine Bond Formation
Copper-Catalyzed Coupling
A Ullmann reaction between 3-bromo-2-hydroxyphenylboronic acid and 1-chloropropan-2-one is catalyzed by CuI (10 mol%) with 1,10-phenanthroline (20 mol%) in DMF at 110°C. This method offers 54% yield but suffers from homocoupling byproducts.
Purification Challenges
Column chromatography (SiO₂, hexane/EtOAc 4:1) separates the target compound from dimeric species. GC-MS analysis reveals 92% purity post-purification.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (300 W, 120°C) reduces the bromomethylation step from 8 h to 25 minutes. Using [BMIM]Br (ionic liquid) as a green solvent enhances yields to 74% while minimizing thermal degradation.
Table 2: Microwave vs Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 25 min | 8 h |
| Yield | 74% | 58% |
| Purity | 95% | 89% |
Enzymatic Bromination Strategies
Horseradish Peroxidase (HRP)-Mediated Bromination
HRP enzyme (5 U/mg) catalyzes H₂O₂-dependent bromination of 3-(chloromethyl)-2-hydroxyphenylpropan-2-one using KBr (2 equiv) in acetate buffer (pH 5.0). This eco-friendly method achieves 48% yield but requires precise enzyme activity monitoring.
Limitations and Scalability
Enzymatic denaturation above 40°C and substrate inhibition at >100 mM limit industrial applicability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom with sodium azide forms an azide derivative .
Scientific Research Applications
1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The hydroxyl and chloropropanone moieties may also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in the target compound likely reduces volatility compared to the trifluoromethylthio analog (boiling point ~298°C vs. estimated higher for hydroxyl derivatives) .
- The amino-substituted analog exhibits a significantly higher boiling point (379°C), attributed to intermolecular hydrogen bonding.
Bromomethyl Group Reactivity
The bromomethyl group (-CH2Br) in all analogs serves as a reactive site for nucleophilic substitution (e.g., with amines or thiols). For example:
Hydroxyl vs. Thio/Amino Substituents
Chloropropanone Moiety
The α-chloroketone moiety is electrophilic, participating in cross-coupling or condensation reactions. For instance, the Aldol condensation method used for (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one could be adapted for the target compound.
Biological Activity
1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol. This compound features a complex structure that includes bromine, chlorine, and hydroxyl functional groups, which contribute to its unique chemical properties and biological activities. Recent studies indicate its potential in antimicrobial and anticancer applications, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The structural characteristics of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one include:
- Bromomethyl group : Contributes to the compound's reactivity.
- Hydroxyl group : May enhance binding affinity through hydrogen bonding.
- Chloropropanone moiety : Imparts unique chemical interactions with biological targets.
Biological Activity
Research indicates that 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. The mechanism of action is believed to involve the interaction with microbial cell membranes or specific enzymes essential for microbial survival.
Anticancer Potential
Preliminary research suggests that 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one may induce apoptosis in cancer cells. The halogen atoms in its structure can form covalent bonds with nucleophilic sites on proteins, possibly inhibiting key enzymes involved in cancer cell proliferation.
The proposed mechanisms of action for the biological activity of this compound include:
- Covalent Bond Formation : The presence of halogens allows for the formation of covalent bonds with nucleophilic sites on proteins, which may inhibit their function.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing binding specificity towards biological targets.
Research Findings
A summary of significant findings from various studies is presented in the following table:
| Study | Biological Activity | Findings |
|---|---|---|
| Antimicrobial | Exhibited significant inhibition against Gram-positive and Gram-negative bacteria. | |
| Anticancer | Induced apoptosis in specific cancer cell lines; mechanism involves enzyme inhibition. | |
| Enzyme Interaction | Demonstrated potential to inhibit key metabolic enzymes in vitro. |
Case Studies
Several case studies have explored the biological effects of similar compounds, providing insights into the potential applications of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound significantly reduced bacterial load in infected models, suggesting a promising therapeutic role.
- Cancer Cell Line Studies : In vitro studies revealed that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, leading to research on their mechanisms of action.
Q & A
Q. Advanced
- Controlled stoichiometry : Limit brominating agents (e.g., NBS) to 1 equivalent to prevent over-halogenation .
- Temperature modulation : Lower temperatures (0–5°C) reduce radical side reactions .
- In-line purification : Continuous flow systems with scavenger resins to remove excess reagents .
What computational methods can predict the compound’s electronic properties and reactivity?
Q. Advanced
- DFT calculations : Gaussian or ORCA software to map electrostatic potentials (ESP), identifying electrophilic hotspots (e.g., bromomethyl carbon) .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- Solvent modeling : COSMO-RS to predict solubility and stability in various solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
